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Compound of Interest

Compound Name: Bromochloromethyl acetate
CAS No.: 98136-99-3
Cat. No.: B120688

Get Quote

Executive Summary

Bromochloromethyl acetate (BCMA, CAS 10429-16-0) is a specialized

-haloalkyl ester featuring a gem-dihalo motif (

). Unlike standard linkers (e.g., chloromethyl acetate), BCMA offers orthogonal reactivity due to
the distinct leaving group abilities of bromine and chlorine.

In pharmaceutical development, BCMA is applied in two critical domains:

+ Advanced Prodrug Synthesis: As a bifunctional linker for generating gem-functionalized
acetoxymethyl esters, enabling the conjugation of carboxyl-containing drugs with secondary
pharmacophores or stability-modulating groups.

* Analytical Control (CMC): As a reference standard for monitoring potentially genotoxic
impurities (PGIs) in drug substances synthesized using halo-acetate reagents.
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Chemical Mechanism & Rationale[1][2][3][4][5]
The Orthogonal Reactivity Hypothesis

The utility of BCMA lies in the reactivity difference between the C-Br and C-Cl bonds. In
nucleophilic substitution reactions (

), the bromide is the superior leaving group (approx.
times faster than chloride), allowing for sequential substitution.

o Step 1 (Selective Alkylation): Reaction with a carboxylate nucleophile (Drug-COO~)
displaces the bromine, yielding an

-chloro-
-acetoxy ester intermediate.

e Step 2 (Functionalization): The remaining chlorine atom serves as a handle for further
modification (e.g., cross-linking) or tuning the hydrolysis rate of the prodrug.

Mechanism of Action (Prodrug Release)

When used to cap a carboxylic acid drug (D-COOH), the resulting moiety is a 1-chloro-1-
acetoxymethyl ester. Upon in vivo administration:

o Enzymatic Hydrolysis: Plasma esterases attack the acetate group.
o Spontaneous Collapse: The resulting

-hydroxy-

-chloro intermediate is unstable and spontaneously eliminates acetaldehyde and HCI (or
chloride ion), regenerating the parent drug.
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Figure 1: Reaction pathway for BCMA in prodrug synthesis and subsequent metabolic
activation.

Experimental Protocols
Protocol A: Synthesis of -Chloro- -Acetoxy Prodrug
Intermediates

Objective: To selectively attach the acetoxy-chloromethyl moiety to a carboxylic acid drug.

Reagents:

Drug Substance (Carboxylic Acid): 1.0 equiv.

Bromochloromethyl Acetate (BCMA): 1.2 — 1.5 equiv.

Base: Cesium Carbonate (

) or DIPEA (Hunig's Base).

Solvent: Anhydrous DMF or DMAC.

Catalyst: Sodium lodide (Nal) - Optional, for Finkelstein modification.
Procedure:

e Preparation: Dissolve the Drug Substance (1.0 equiv) in anhydrous DMF (0.1 M
concentration) under nitrogen atmosphere.
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 Activation: Add
(1.1 equiv). Stir at 0°C for 30 minutes to generate the carboxylate salt.
o Alkylation: Add BCMA (1.2 equiv) dropwise via syringe.

o Note: The addition is performed at 0°C to prevent uncontrolled double-substitution or
hydrolysis.

o Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4—6 hours.

o Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting acid and
formation of the product (

mass shift corresponding to
).

e Quench: Pour reaction mixture into ice-cold dilute citric acid (pH 4) to neutralize excess
base.

o Extraction: Extract immediately with Ethyl Acetate (
).
o Critical Step:
-Halo esters are labile. Avoid prolonged exposure to aqueous basic layers.
 Purification: Flash chromatography on silica gel. (Eluent: Hexane/EtOACc).

Protocol B: Analytical Control of BCMA (Impurity
Profiling)

Context: BCMA is structurally related to haloacetic acids (HAAs), which are known disinfection
by-products and potential genotoxins. If BCMA is used as a reagent, residual levels in the final
API must be quantified to < ppm levels (TTC limit).

Method: GC-MS (Headspace or Direct Injection)
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e Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).
o Carrier Gas: Helium, 1.0 mL/min.
e Oven Program: 40°C (hold 2 min)

10°C/min

220°C.

o Detection: SIM mode (Target lons: m/z 43 [Acetyl], 129/131 [Molecular lon isotopes]).

Data Analysis Table:

Parameter Specification Rationale

Distinct from solvent and

Retention Time ~8.5 min
Bromomethyl acetate.
o _ Required for ICH M7
LOD (Limit of Detection) 0.5 ppm )
compliance.
Linearity (
> 0.995 Range: 1 ppm — 100 ppm.
)
Matrix effects in API can
Recovery 80% — 120%

suppress signal.

Safety & Handling (Risk Mitigation)

BCMA is a potent alkylating agent. It poses specific hazards distinct from standard solvents.
» Genotoxicity: As an

-halo ester, it is a structural alert for mutagenicity (alkylating DNA bases). All handling must
occur in a fume hood with appropriate PPE (double nitrile gloves).

» Hydrolytic Instability: BCMA degrades in the presence of moisture to release HBr, HCI, acetic
acid, and formaldehyde/acetaldehyde equivalents. Store under Argon at -20°C.
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o Waste Disposal: Quench excess reagent with an aqueous solution of ammonia or sodium

thiosulfate before disposal to destroy the alkylating potential.

Troubleshooting Guide

Issue Probable Cause Corrective Action
Ensure solvents are anhydrous
Low Yield Hydrolysis of BCMA (<50 ppm water). Use

molecular sieves.

Over-Alkylation

High Temperature

Maintain reaction at 0°C during

addition.

Product Decomposition

Silica Gel Acidity

Pre-treat silica gel with 1%
Triethylamine during

purification.

Incomplete Reaction

Poor Nucleophilicity

Switch base to

(Cesium effect) or add catalytic
Nal (0.1 equiv).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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